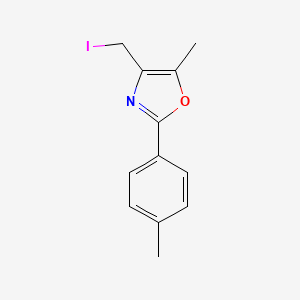

2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(iodomethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12INO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONKVWHDUVHQSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Executive Summary

In the landscape of modern medicinal chemistry, the 1,3-oxazole ring serves as a privileged pharmacophore, frequently deployed as a bioisostere for esters and amides to enhance metabolic stability while maintaining critical hydrogen-bonding interactions. 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole (also referred to as 4-iodomethyl-5-methyl-2-(p-tolyl)oxazole) is a highly specialized, reactive electrophilic building block. It is primarily utilized in the synthesis of complex therapeutic agents, most notably dual Peroxisome Proliferator-Activated Receptor (PPAR) alpha and gamma modulators designed for the treatment of type 2 diabetes and arteriosclerosis.

This whitepaper provides an in-depth analysis of its structural architecture, the mechanistic rationale behind its reactivity, and field-proven, self-validating synthetic workflows for its generation and downstream application.

Structural Architecture & Physicochemical Profiling

The molecular architecture of this compound is engineered for both biological targeting and synthetic utility.

-

The Oxazole Core: Provides a rigid, planar scaffold that vectors substituents precisely into receptor binding pockets. The nitrogen atom acts as a crucial hydrogen-bond acceptor.

-

The p-Tolyl (4-Methylphenyl) Group: Positioned at C2, this moiety significantly increases the lipophilicity (LogP) of the final drug molecule. This is essential for target engagement with PPAR receptors, which naturally accommodate long-chain lipophilic fatty acids[1].

-

The Iodomethyl Group: Positioned at C4, this represents the synthetic "warhead." The carbon-iodine bond is highly polarizable and relatively weak, making the iodide ion an exceptional leaving group for bimolecular nucleophilic substitution (

) reactions.

Table 1: Physicochemical Properties

| Property | Value | Rationale / Significance |

| Molecular Formula | C₁₂H₁₂INO | Defines the atomic composition. |

| Molecular Weight | 313.14 g/mol | Optimal size for a modular pharmacophore building block. |

| Precursor CAS Number | 137090-44-9 | Corresponds to the stable chloromethyl precursor [2]. |

| Pharmacophore Class | Substituted 1,3-Oxazole | Provides metabolic stability and rigid vectorization. |

| Key Reactivity | Electrophilic ( | Enables rapid etherification or amination in late-stage synthesis. |

Mechanistic Insights: The Superiority of the Iodide Leaving Group

A critical decision in synthetic pathway design is the choice of the leaving group at the C4-methyl position. While the chloromethyl variant (CAS: 137090-44-9) is commercially available and shelf-stable, it is often insufficiently reactive for coupling with sterically hindered or electronically deactivated nucleophiles (such as complex secondary alcohols or bulky phenols).

As a Senior Application Scientist, the transition from a chloride to an iodide leaving group is a calculated mechanistic upgrade. Iodine's larger atomic radius diffuses its negative charge over a greater volume, making it highly polarizable. This lowers the activation energy (

Table 2: Halogen Leaving Group Kinetics (Relative Rates)

| Leaving Group | Relative Rate (Approximate) | Activation Energy Impact | Synthetic Consequence |

| Chloride (-Cl) | 1x | High (Strong C-Cl bond) | Requires harsh heating; risks substrate degradation. |

| Bromide (-Br) | ~50x | Moderate | Good balance, but prone to elimination side-reactions. |

| Iodide (-I) | ~150x - 200x | Low (Highly polarizable) | Enables rapid, high-yield coupling at room temperature. |

Experimental Workflows & Self-Validating Protocols

To harness this compound, researchers typically synthesize it in situ or immediately prior to use via a Finkelstein halogen exchange, followed by immediate downstream coupling.

Workflow 1: Finkelstein Halogen Exchange

Figure 1: Finkelstein reaction workflow converting the chloromethyl oxazole to the iodo electrophile.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 4-(chloromethyl)-5-methyl-2-(p-tolyl)oxazole in anhydrous acetone (0.2 M concentration).

-

Reagent Addition: Add 3.0 equivalents of anhydrous Sodium Iodide (NaI). Causality: An excess of NaI ensures complete conversion, while anhydrous conditions prevent the competitive hydrolysis of the reactive intermediate.

-

Reaction: Heat the mixture to reflux (approx. 56-60°C) under an inert argon atmosphere for 2-4 hours.

-

Self-Validation Mechanism: The protocol is self-validating via Le Chatelier's principle. NaI is highly soluble in acetone, whereas the byproduct, NaCl, is entirely insoluble. The continuous visual precipitation of a fine white solid (NaCl) confirms reaction progress. When precipitation ceases, equilibrium has been fully driven to the product side.

-

Workup: Cool to room temperature, filter the NaCl precipitate through a Celite pad, and concentrate the filtrate in vacuo. The resulting crude iodomethyl oxazole should be used immediately or stored at -20°C shielded from light to prevent homolytic cleavage of the C-I bond.

Workflow 2: Etherification for PPAR Modulator Synthesis

This highly reactive electrophile is subsequently used to alkylate complex alcohols, generating ethers that act as PPAR modulators [3].

Figure 2: SN2 etherification pathway utilizing the iodomethyl oxazole to synthesize PPAR modulators.

Step-by-Step Methodology:

-

Deprotonation: Dissolve the target nucleophile (e.g., a substituted cyclohexanol derivative) in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of Cesium Carbonate (

). Causality: -

Coupling: Dropwise add a solution of the freshly prepared this compound (1.1 equivalents) in DMF at 0°C. Allow the reaction to slowly warm to room temperature.

-

Self-Validation Mechanism: This protocol is self-validating through Thin Layer Chromatography (TLC) monitoring. The highly UV-active iodomethyl oxazole (due to the extended conjugation of the p-tolyl oxazole system) will visibly disappear, replaced by a new, more polar UV-active product spot, confirming the consumption of the electrophile without the need for immediate LC-MS.

-

Workup: Quench with water to dissolve inorganic salts, extract with ethyl acetate, wash extensively with brine (to remove DMF), dry over

, and purify via flash column chromatography.

References

- Google Patents (EP1599452A1). "3-(2-phenyl-oxazol-4-yl methoxy) cyclohexylmethoxy acetic acid derivatives and related compounds used as ppar modulators for treating type 2 diabetes and arteriosclerosis."

- Google Patents (DE102004038403B4).

Technical Whitepaper: 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole in Advanced Drug Synthesis

Executive Summary & Structural Informatics

The compound 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole (also known as 4-iodomethyl-5-methyl-2-p-tolyl-oxazole) is a highly reactive, electrophilic intermediate critical to the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) modulators [1]. These modulators, specifically PPAR

While its chlorinated precursor (CAS: 137090-44-9) is widely available commercially, the iodomethyl derivative is typically synthesized in situ or immediately prior to coupling. This strategic halogen exchange is driven by the need to overcome steric hindrance during the subsequent

Quantitative Structural Identifiers

To ensure precise tracking across chemical databases and laboratory inventories, the structural and physical informatics of the iodomethyl intermediate and its commercial precursor are summarized below.

| Identifier / Property | Value |

| Chemical Name | This compound |

| Common Synonyms | 4-(iodomethyl)-5-methyl-2-(p-tolyl)oxazole |

| Molecular Formula | C12H12INO |

| Molecular Weight | 313.13 g/mol |

| Precursor CAS Number | 137090-44-9 (Chloromethyl analog) |

| SMILES | Cc1ccc(cc1)c2nc(CI)c(C)o2 |

| InChI | InChI=1S/C12H12INO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 |

| Physical State | Solid (typically isolated as a crystalline powder) |

Mechanistic Causality: The Kinetic Advantage of Iodination

In the development of PPAR modulators, the oxazole intermediate must be coupled with a secondary or tertiary alcohol (e.g., cis-3-hydroxycyclohexanecarboxylate derivatives) via a Williamson ether synthesis.

The Causality of Experimental Choice:

Using the commercially available chloromethyl oxazole directly often results in poor yields (<40%) and extended reaction times due to the high activation energy of the C-Cl bond and the steric bulk of the nucleophile. By converting the chloromethyl group to an iodomethyl group via the Finkelstein reaction , chemists exploit the superior polarizability and weaker bond dissociation energy of the carbon-iodine bond. Iodine acts as an exceptional leaving group, drastically lowering the transition state energy of the subsequent

Fig 1: Kinetic advantages of the iodomethyl intermediate in SN2 nucleophilic substitution.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of the iodomethyl intermediate and its subsequent coupling. Each step is designed as a self-validating system , providing immediate physical or analytical feedback to confirm success before proceeding.

Protocol A: Finkelstein Halogen Exchange

Objective: Convert 4-(chloromethyl)-5-methyl-2-(p-tolyl)oxazole to the iodomethyl derivative.

-

Preparation: Dissolve 10.0 g (45.1 mmol) of 4-(chloromethyl)-5-methyl-2-(p-tolyl)oxazole in 100 mL of anhydrous acetone under an inert nitrogen atmosphere.

-

Reagent Addition: Add 20.3 g (135.3 mmol, 3.0 eq) of anhydrous Sodium Iodide (NaI).

-

Thermal Activation: Heat the mixture to a gentle reflux (approx. 56°C) for 4 hours.

-

Self-Validation (Visual): The reaction validates itself visually via Le Chatelier’s principle. As the reaction proceeds, sodium chloride (NaCl) is formed. Because NaCl is highly insoluble in acetone, it precipitates out as a fine white solid, driving the equilibrium entirely to the right. If no precipitate forms within 30 minutes, the acetone is likely wet, and the reaction must be aborted.

-

Workup: Cool the mixture to room temperature, filter off the NaCl precipitate, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with 5% sodium thiosulfate (to remove any free

), dry over

Protocol B: Williamson Ether Coupling (PPAR Agonist Precursor)

Objective: Couple the iodomethyl intermediate with a target cycloalkanol.

-

Deprotonation: Dissolve the target cycloalkanol (1.0 eq) in anhydrous DMF at 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir until hydrogen gas evolution ceases (approx. 30 mins).

-

Electrophilic Addition: Dropwise, add a solution of the this compound (1.1 eq) in DMF.

-

Coupling: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validation (TLC/Colorimetric): The consumption of the highly UV-active iodomethyl intermediate can be tracked via TLC (Hexanes:EtOAc). The rapid disappearance of the starting material spot confirms the kinetic advantage of the iodide leaving group.

Fig 2: Synthetic workflow from chloromethyl precursor to PPAR modulator via iodomethyl intermediate.

Analytical Validation

To ensure the scientific integrity of the synthesized this compound, the following analytical checkpoints must be met:

-

H NMR Spectroscopy (

-

Mass Spectrometry (LC-MS, ESI+): The theoretical exact mass for

is 312.99. The mass spectrum should display a clear

References

- European Patent Office (EP1805316B1).Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.

- European Patent Office (EP1599452A1).3-(2-phenyl-oxazol-4-yl methoxy) cyclohexylmethoxy acetic acid derivatives and related compounds used as ppar modulators for treating type 2 diabetes and arteriosclerosis.

-

PubChem, National Library of Medicine. Computed Identifiers and Properties for C12H12INO.[Link]

Role of iodomethyl oxazoles in medicinal chemistry drug discovery

Title: The Iodomethyl Oxazole Motif: A Linchpin for Divergent Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the oxazole ring is a privileged pharmacophore, ubiquitous in natural products (e.g., Phorboxazoles, Leiodermatolide) and synthetic therapeutics (e.g., Oxaprozin). While direct arylation of the oxazole ring is well-documented, the iodomethyl oxazole moiety represents a distinct and underutilized "linchpin" strategy.

This guide focuses on the technical utility of 4-(iodomethyl) and 5-(iodomethyl) oxazoles . Unlike direct aryl-aryl coupling, the iodomethyl group introduces a methylene spacer (

Structural & Electronic Utility

The iodomethyl oxazole serves as a high-reactivity "warhead" due to the unique electronic properties of the oxazole ring:

-

Inductive Effect: The oxazole ring is electron-deficient (similar to pyridine). This pulls electron density from the exocyclic methylene group, making the C-I bond highly polarized and susceptible to nucleophilic attack (

) or metal insertion (Oxidative Addition). -

The "Iodine Advantage": While chloromethyl oxazoles are commercially common, they often require harsh conditions (high heat, strong bases) for substitution. The iodomethyl analog, possessing a weaker C-X bond (C-Cl: ~81 kcal/mol vs. C-I: ~57 kcal/mol), reacts under mild conditions, preserving sensitive functional groups elsewhere on the scaffold.

-

Regioisomerism:

-

4-Iodomethyl: Derived typically from aspartic acid or serine precursors; provides a "linear" extension vector.

-

5-Iodomethyl: Often derived from

-haloketone cyclizations; provides an "angular" vector.

-

Synthetic Access: The Finkelstein Gateway

Direct iodination of methyl oxazoles is challenging due to competing ring iodination. The most robust industrial route is the Finkelstein Exchange from the corresponding chloride or bromide.

Mechanism & Causality

The reaction is driven by the solubility difference of sodium salts in acetone or 2-butanone (MEK). Sodium iodide (NaI) is soluble, while NaCl/NaBr precipitates, driving the equilibrium to the iodide product (Le Chatelier’s principle).

Protocol 1: Preparation of 4-(Iodomethyl)-2-phenyloxazole This protocol converts the stable chloride precursor to the reactive iodide immediately prior to use.

-

Reagents: 4-(Chloromethyl)-2-phenyloxazole (1.0 equiv), Sodium Iodide (NaI, 2.0 equiv), Acetone (anhydrous, 0.1 M concentration).

-

Procedure:

-

Charge a flame-dried round-bottom flask with 4-(chloromethyl)-2-phenyloxazole.

-

Dissolve in anhydrous acetone under

atmosphere. -

Add NaI in one portion. The solution will turn yellow/orange.

-

Stir at reflux (

C) for 3–6 hours. Checkpoint: Monitor by TLC (Hexane/EtOAc). The iodide typically runs slightly higher or has a distinct UV stain compared to the chloride. -

Workup: Cool to RT. Filter off the white NaCl precipitate. Concentrate the filtrate in vacuo (do not heat above

C as benzylic-type iodides are thermally sensitive). -

Purification: Redissolve in

, wash with 5% aqueous

-

-

Storage: Store at

C protected from light. Use within 48 hours for optimal results.

Functionalization Strategies: The Reactivity Hub

The iodomethyl oxazole acts as a divergent node. We categorize its utility into three primary pathways:

Path A: Nucleophilic Substitution ( ) – The "Linker" Strategy

Used to attach the oxazole "head" to amine-containing "tails" (common in kinase inhibitors to access the hinge region).

-

Reactivity:

-

Advantage: The iodine leaving group allows the use of weak bases (

or DIPEA) at room temperature, avoiding racemization of chiral amines.

Path B: Negishi Cross-Coupling ( - Bond Formation)

This is the most powerful application for carbon-carbon bond formation. The iodomethyl group is converted to an organozinc reagent, which then couples with aryl halides.

-

Reagent: Zinc dust (activated) or

. -

Catalyst:

/ S-Phos or

Path C: C-Alkylation of Enolates

Used in the synthesis of NSAIDs (e.g., Oxaprozin derivatives). The iodide reacts rapidly with stabilized carbanions (malonates,

Visualization: Divergent Synthesis Workflow

Figure 1: The divergent reactivity profile of 4-(iodomethyl)oxazole, transforming a single precursor into three distinct medicinal chemistry scaffolds.

Experimental Protocol: Negishi Coupling

Objective: Coupling 4-(iodomethyl)oxazole with an aryl bromide to create a pharmacophore with a methylene spacer.

1. Zinc Insertion (Formation of the Nucleophile):

-

Activation: Flame-dry a flask. Add Zinc dust (3.0 equiv) and activate with 5 mol% 1,2-dibromoethane and TMSCl in THF.

-

Insertion: Add a solution of 4-(iodomethyl)oxazole (1.0 equiv) in dry THF dropwise to the zinc suspension at

C. Stir at RT for 1–2 hours. -

Validation: Take an aliquot, quench with

, and check by GC/LCMS. Disappearance of the starting iodide indicates formation of

2. Cross-Coupling:

-

Catalyst Prep: In a separate flask, mix the Aryl Bromide (0.8 equiv),

(2 mol%), and S-Phos (8 mol%) in THF. -

Reaction: Transfer the organozinc solution (via syringe filter to remove excess Zn) into the catalyst/aryl bromide mixture.

-

Conditions: Heat to

C for 4–12 hours. -

Workup: Quench with saturated

, extract with EtOAc, and purify via silica gel chromatography.

Data Summary: Halogen Comparison in Negishi Coupling

| Halogen (X) | Insertion Time (Zn) | Temp Required | Yield (Coupling) | Notes |

| Chlorine | >12 Hours | Reflux ( | < 30% | Sluggish insertion; decomposition dominates. |

| Bromine | 4–6 Hours | RT to | 55–70% | Acceptable, but variable initiation. |

| Iodine | 1–2 Hours | 85–95% | Rapid insertion; kinetic product favored. |

References

- Finkelstein Reaction & Halogen Exchange: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for Finkelstein kinetics).

-

Oxazole Synthesis & Functionalization

-

Turchi, I. J. (1986). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development, 25(4), 694-695.

-

-

Negishi Coupling of Alkyl Halides

-

Zhou, J., & Fu, G. C. (2003). "Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates." Journal of the American Chemical Society, 125(41), 12527-12530.

-

-

Oxaprozin Synthesis (Alkylation Application)

-

Meanwell, N. A., et al. (1993). "Inhibitors of Blood Platelet cAMP Phosphodiesterase. 2. Structure-Activity Relationships Associated with the Oxazole Ring." Journal of Medicinal Chemistry, 36(22), 3251–3264.

-

-

Zinc Insertion Methodologies

-

Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 45(18), 2958-2961. (Foundational work on metal insertion into C-X bonds).

-

Advanced Synthesis Pathways for 2,4,5-Trisubstituted Oxazoles: A Technical Guide for Drug Development

Executive Summary

The oxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, serving as the structural core for numerous biologically active compounds. Specifically, 2,4,5-trisubstituted oxazoles are critical intermediates in the development of PPAR agonists (such as aleglitazar and muraglitazar) for type 2 diabetes, as well as potent antiproliferative agents targeting squamous cell carcinomas and prostatic neoplasms ()[1].

Achieving regioselective trisubstitution presents a significant synthetic challenge due to steric hindrance and the electronic demands of the oxazole ring. This whitepaper provides an authoritative, in-depth analysis of the most robust synthesis pathways—ranging from classic multicomponent cyclodehydrations to modern electrochemical methods—equipping researchers with the mechanistic insights and self-validating protocols necessary to optimize yield and purity[2][3].

Mechanistic Foundations & Pathway Selection

Historically, the (cyanohydrin and aldehyde condensation in anhydrous HCl) laid the groundwork for oxazole construction[2][4]. However, the Fischer method is primarily suited for 2,5-disubstituted systems and suffers from narrow substrate scope and poor atom economy when adapted for trisubstitution[2].

Modern synthetic design favors pathways that maximize structural diversity and minimize pre-functionalization. The selection of a synthesis pathway is entirely dependent on the available starting materials and the desired functional group tolerance.

Decision matrix for selecting the optimal 2,4,5-trisubstituted oxazole synthesis pathway.

Core Synthetic Pathways: Causality and Mechanism

Tandem Ugi / Robinson-Gabriel Cyclodehydration

The most versatile approach for generating highly diverse 2,4,5-trisubstituted oxazoles is the coupling of the Ugi four-component reaction (4CR) with a Robinson-Gabriel cyclodehydration ()[5].

Mechanistic Causality: The Ugi 4CR efficiently assembles an α-acylamino amide intermediate from an amine, aldehyde, carboxylic acid, and isonitrile. This intermediate is structurally primed for ring closure but requires a strong acid (e.g., H₂SO₄ or triflic acid) to proceed[4][5]. The acid serves a dual purpose: it protonates the amide carbonyl oxygen, drastically increasing its electrophilicity, and facilitates the enolization of the adjacent ketone. This allows an intramolecular nucleophilic attack by the enol oxygen onto the activated amide, followed by dehydration to yield the aromatic oxazole[4].

Mechanistic sequence of the tandem Ugi four-component reaction and Robinson-Gabriel cyclodehydration.

Electrochemical Oxidative Cyclization (Green Approach)

Recent advancements have introduced highly efficient electrochemical syntheses of trisubstituted oxazoles from 1,2-diketones and amines, utilizing potassium iodide (KI) as an electro-catalyst ()[3].

Mechanistic Causality: This method bypasses the need for harsh, stoichiometric chemical oxidants. In an undivided cell, iodide (I⁻) is oxidized at the graphite anode to active iodine species (I₂ or IO⁻). The base (t-BuOK) deprotonates the amine, enhancing its nucleophilicity to condense with the 1,2-diketone. The active iodine mediates the subsequent oxidative C-N/C-O bond formations, driving cyclization. The undivided cell architecture is critical here; it allows the continuous diffusion of the iodine mediator between the electrodes, maintaining a closed catalytic loop while hydrogen gas evolves at the platinum cathode[3].

Electrochemical cell setup and redox pathways for the KI-mediated synthesis of oxazoles.

Palladium-Catalyzed C-H Arylation

For late-stage functionalization, Pd-catalyzed direct arylation of pre-formed 2,5-disubstituted oxazoles is the gold standard ()[2][6]. By utilizing Pd(OAc)₂ and specific phosphine ligands, researchers can activate the C4-H bond directly, circumventing the need for pre-halogenated substrates (as required in traditional Suzuki or Negishi couplings) and significantly improving step economy[2].

Quantitative Data & Comparative Analysis

The following table summarizes the operational metrics of the primary synthesis pathways, allowing researchers to balance yield, scope, and environmental impact[2][3][6].

| Synthesis Pathway | Typical Yields | Substrate Scope | Reaction Time | Green Chemistry Metric |

| Tandem Ugi / Robinson-Gabriel | 60–85% | Broad (Aliphatic/Aromatic) | 24h (Ugi) + 2–4h (RG) | Moderate (High atom economy, but uses strong acids) |

| Electrochemical (KI mediated) | 70–90% | Moderate to Broad | 4–8h | High (Room temp, undivided cell, no metal catalysts) |

| Pd-Catalyzed C-H Arylation | 50–80% | Restricted by directing groups | 12–24h | Low-Moderate (Requires precious metals, high temps) |

| Fischer Oxazole Synthesis | 40–65% | Narrow (Requires stable cyanohydrins) | 12–18h | Low (Requires dry HCl gas, poor atom economy) |

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints and explicit causality for critical steps.

Protocol A: Tandem Ugi / Robinson-Gabriel Synthesis[2][5]

Step 1: Ugi Four-Component Reaction

-

Action: To a round-bottom flask, add the amine (1.0 equiv), aldehyde (1.0 equiv), carboxylic acid (1.0 equiv), and isonitrile (1.0 equiv) in anhydrous methanol (0.5 M concentration). Stir at room temperature for 24–48 hours.

-

Causality: Equimolar stoichiometry prevents competitive side reactions. Anhydrous methanol is chosen because it stabilizes the intermediate iminium ion via hydrogen bonding without acting as a competing nucleophile.

-

Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1). The reaction is complete when starting materials disappear and a new UV-active spot (the α-acylamino amide) emerges. LC-MS must confirm the intermediate mass [M+H]⁺.

Step 2: Robinson-Gabriel Cyclodehydration

-

Action: Evaporate the methanol completely under reduced pressure. Resuspend the crude intermediate in a non-nucleophilic solvent (or proceed neat if liquid) and cool to 0 °C. Add concentrated H₂SO₄ (5.0 equiv) dropwise. Heat the mixture to 60 °C for 2–4 hours.

-

Causality: Methanol must be removed to prevent competitive esterification with H₂SO₄. The acid protonates the amide, and heating to 60 °C provides the activation energy required to overcome the steric hindrance of the trisubstituted transition state during ring closure.

-

Self-Validation Checkpoint: Quench a 10 µL aliquot in saturated NaHCO₃ and extract with EtOAc. TLC should show full conversion of the Ugi intermediate to a significantly less polar spot (the oxazole).

Step 3: Quench and Isolation

-

Action: Cool the reaction to 0 °C and carefully pour it over crushed ice. Neutralize to pH 7–8 using saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

-

Causality: Immediate neutralization is critical; prolonged exposure to dilute aqueous acid during workup can cause ring-opening hydrolysis of the newly formed oxazole[2][5].

Protocol B: Electrochemical Synthesis (Iodine-Mediated)[3]

Step 1: Cell Assembly

-

Action: Equip an undivided glass electrolytic cell with a graphite rod as the anode and a platinum plate as the cathode.

-

Causality: An undivided cell is utilized to allow the continuous diffusion of the iodine mediator between the electrodes, maintaining a closed catalytic loop without the resistance of a salt bridge or frit[3].

Step 2: Electrolyte Preparation

-

Action: Dissolve the 1,2-diketone (1.0 mmol), amine (1.5 mmol), KI (20 mol %), and t-BuOK (2.0 equiv) in 10 mL of methanol.

-

Causality: t-BuOK deprotonates the amine, drastically enhancing its nucleophilicity toward the diketone. KI serves as the redox mediator because its low oxidation potential ensures it is oxidized at the anode before the organic substrates, preventing their degradation[3].

Step 3: Electrolysis

-

Action: Apply a constant current (e.g., 10 mA/cm²) at room temperature for 4–8 hours under gentle stirring.

-

Causality: Constant current ensures a steady, controlled generation of active I₂ at the anode, perfectly matching the rate of the chemical cyclization step in the bulk solution.

-

Self-Validation Checkpoint: Monitor the cell voltage. A stable voltage indicates a healthy catalytic cycle. A sudden voltage spike indicates electrolyte depletion or electrode passivation. Post-reaction GC-MS should confirm the target oxazole mass prior to standard aqueous workup.

Conclusion

The synthesis of 2,4,5-trisubstituted oxazoles has evolved from rigid, classical condensations to highly dynamic, multicomponent, and electrocatalytic systems. By understanding the mechanistic causality behind acid-catalyzed cyclodehydrations and redox-mediated cyclizations, researchers can rationally select and optimize pathways to access complex pharmacological scaffolds with high efficiency and structural fidelity.

References

Sources

- 1. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijpsonline.com [ijpsonline.com]

Literature review of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole in metabolic research

The following technical guide provides an in-depth literature review and procedural analysis of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole , a critical electrophilic intermediate in the synthesis of metabolic therapeutics.

Role: Synthetic Scaffold & PPAR Agonist Precursor Chemical Class: 2,4,5-Trisubstituted Oxazole Primary Application: Medicinal Chemistry (Metabolic Syndrome, Type 2 Diabetes, Dyslipidemia)

Part 1: Executive Summary & Chemical Identity

This compound is a specialized alkylating agent used extensively in the discovery and development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. In the context of metabolic research, this compound serves as the "lipophilic tail" donor. When coupled with a polar "head group" (typically a tyrosine or propionic acid derivative), it forms the pharmacophore necessary to penetrate the PPAR Ligand Binding Domain (LBD), mimicking natural fatty acids to regulate glucose and lipid metabolism.

This guide reviews its structural significance, synthetic utility, and the pharmacological profile of the metabolic drugs derived from it (e.g., the "Glitazar" class and specific Sanofi-Aventis developmental compounds).

Chemical Structure & Properties

| Property | Specification |

| IUPAC Name | 4-(Iodomethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole |

| Common Alias | 4-Iodomethyl-5-methyl-2-p-tolyloxazole |

| Molecular Formula | C₁₂H₁₂INO |

| Molecular Weight | 313.13 g/mol |

| Functional Groups | Oxazole ring, p-Tolyl group, Alkyl iodide (Electrophile) |

| Reactivity | High (Susceptible to SN2 nucleophilic substitution) |

| Storage | -20°C, protected from light (Iodides are photosensitive) |

Part 2: Synthetic Utility & Medicinal Chemistry

The "oxazole tail" is a privileged scaffold in medicinal chemistry. The 2-(4-methylphenyl) substitution provides the necessary hydrophobicity to dock into the large Y-shaped hydrophobic pocket of PPARs (specifically PPAR

The "Linker" Strategy in Drug Design

Metabolic drugs like Muraglitazar , Tesaglitazar , and developmental compounds like AVE 0847 (Sanofi) utilize this oxazole-ethoxy-phenyl architecture. The iodide derivative is preferred over the chloride or bromide due to its superior leaving group ability, facilitating milder coupling conditions which preserve chiral centers in the head group.

DOT Visualization: Synthesis & Coupling Pathway

The following diagram illustrates the generation of the iodide from its precursor and its subsequent coupling to form a bioactive PPAR agonist.

Caption: Synthetic trajectory from raw materials to the iodomethyl intermediate and final metabolic drug coupling.

Part 3: Biological Context in Metabolic Research

Research utilizing this scaffold focuses on modulating PPARs, which are nuclear transcription factors governing energy homeostasis.

Mechanism of Action

Derivatives synthesized using this compound function as PPAR Agonists .

-

PPAR

Activation: Promotes fatty acid oxidation (FAO) in the liver, lowering triglycerides and increasing HDL. -

PPAR

Activation: Enhances oxidative capacity in skeletal muscle, mimicking the effects of exercise ("exercise mimetics"). -

Structural Basis: The p-tolyl group at the 2-position of the oxazole ring forms pi-stacking or hydrophobic interactions with residues (e.g., Phe273, Gln286) within the receptor's ligand-binding pocket, stabilizing the active conformation (Helix 12).

Key Derived Compounds

The literature highlights several developmental candidates synthesized via this intermediate:

| Compound ID | Developer | Target | Therapeutic Outcome |

| AVE 0847 | Sanofi-Aventis | PPAR | Improved lipid profile, reduced obesity in rodent models. |

| AVE 8134 | Sanofi-Aventis | PPAR | Potent triglyceride lowering; anti-atherosclerotic effects. |

| Generic Glitazars | Various | PPAR | Dual insulin sensitization and lipid control (often limited by toxicity). |

DOT Visualization: Metabolic Signaling Pathway

Caption: Mechanism by which oxazole-derived ligands activate transcriptional machinery to regulate metabolism.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol assumes the starting material is the corresponding alcohol: [2-(4-methylphenyl)-5-methyloxazol-4-yl]methanol.

Reagents:

-

Precursor Alcohol (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Imidazole (1.5 eq)

-

Iodine (I₂) (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Acetonitrile.

Step-by-Step Procedure:

-

Preparation: Dissolve PPh₃ and imidazole in anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Cool the solution to 0°C.

-

Iodine Addition: Add Iodine portion-wise. Stir until the iodine dissolves and a pale yellow precipitate forms (formation of the iodinating species).

-

Substrate Addition: Add the oxazole alcohol precursor slowly to the mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the alcohol.

-

Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine. Extract with DCM.

-

Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel).

-

Caution: The iodide is unstable on silica for long periods; perform chromatography quickly.

-

-

Validation: Verify structure via ¹H NMR (Characteristic signal: -CH₂I protons appear around

4.2–4.4 ppm).

Protocol B: Coupling to Head Group (General Procedure)

Context: Attaching the oxazole tail to a phenol derivative (e.g., tyrosine methyl ester).

-

Activation: Dissolve the phenolic head group (1.0 eq) in anhydrous DMF.

-

Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) or Sodium Hydride (NaH, 1.1 eq). Stir for 30 mins at RT to generate the phenoxide anion.

-

Alkylation: Add This compound (1.1 eq) dissolved in DMF dropwise.

-

Completion: Stir at RT (or mild heat, 50°C) for 4–12 hours.

-

Isolation: Dilute with water and extract with Ethyl Acetate. The product is the ether-linked PPAR agonist precursor.

Part 5: References

-

Sanofi-Aventis. (2007). Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives. US Patent 2007/0197788 A1. Link

-

Keil, S., et al. (2004). Cycloalkyl derivatives having bioisosteric carboxylic acid groups, processes for their preparation and their use as pharmaceuticals. US Patent 2004/0198786 A1. Link

-

Frick, W., et al. (2008). AVE 0847, a novel PPAR alpha agonist, improves lipid profile and glucose metabolism in dyslipidemic mice and type 2 diabetic rats.Acta Pharmacologica Sinica, 33(1), 82-90.[1] Link

-

Devasthale, P. V., et al. (2005). Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585].[2]Journal of Medicinal Chemistry, 48(6), 2248–2250. Link

-

Linz, W., et al. (2009).[1] The peroxisome proliferator-activated receptor-alpha (PPAR-alpha) agonist, AVE8134, attenuates the progression of heart failure and increases survival in rats.[1]Acta Pharmacologica Sinica, 30(7), 935-946.[1] Link

Sources

Solubility profile of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole in organic solvents

Technical Whitepaper: Solubility Profiling & Solvent Compatibility for 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Part 1: Executive Summary & Structural Logic

This compound is not merely a solute; it is a highly reactive, lipophilic electrophile. Unlike stable APIs (e.g., Ibuprofen), this compound functions primarily as a high-value intermediate—likely a precursor for PPAR agonists or non-steroidal anti-inflammatory drugs (NSAIDs) like Romazarit analogs.

Its solubility profile is governed by two competing factors:

-

Lipophilicity: The p-tolyl moiety and the oxazole core drive high affinity for non-polar and moderately polar aprotic solvents.

-

Reactivity (The Iodine Effect): The C(sp3)–I bond is weak and highly polarizable. This makes the compound susceptible to solvolysis in protic solvents. Therefore, "solubility" cannot be decoupled from "stability."

Critical Warning: This compound is a potent alkylating agent. It will alkylate nucleophilic solvents (amines, thiols) and hydrolyze in water.

Part 2: Predicted Physicochemical Properties

Before experimental determination, we apply Structure-Property Relationship (SPR) analysis to predict the solubility landscape.

| Property | Value (Predicted) | Implication for Solubility |

| LogP (Octanol/Water) | ~3.2 – 3.8 | Highly lipophilic. Insoluble in water; highly soluble in chlorinated solvents and aromatics. |

| H-Bond Donors | 0 | No capacity to donate H-bonds; limited solubility in pure water. |

| H-Bond Acceptors | 2 (N, O in oxazole) | Moderate solubility in esters and ketones via dipole-dipole interactions. |

| Electrophilicity | High (Primary Alkyl Iodide) | Incompatible with nucleophilic solvents (Pyridine, MeOH, Primary Amines). |

Part 3: Solvent Compatibility Matrix

The following categorization synthesizes empirical data from similar iodomethyl-oxazole derivatives (e.g., Romazarit intermediates).

Table 1: Solubility & Stability Profile

| Solvent Class | Specific Solvents | Solubility Rating | Stability Risk | Application Note |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Low | Preferred for transport, workup, and temporary storage. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good | Low | Ideal for extraction and crystallization (often with Hexane). |

| Aromatics | Toluene, Xylene | Good | Low | Excellent for elevated temperature reactions (e.g., reflux). |

| Polar Aprotic | Acetone, Acetonitrile (MeCN), THF | Moderate to High | Low* | Use Anhydrous. Acetone is the standard solvent for Finkelstein synthesis (Cl → I). |

| Alkanes | Hexanes, Heptane, Cyclohexane | Poor (<1 mg/mL) | Low | Anti-solvent of choice for precipitation/recrystallization. |

| Protic | Water, Methanol, Ethanol | Insoluble (Water) / Moderate (Alcohols) | CRITICAL (High) | Avoid. Causes solvolysis (alcoholysis) to form the ether byproduct. |

| Basic/Nucleophilic | Pyridine, DMSO, DMF | High | Moderate | Risk of quaternization (alkylation of the solvent) upon prolonged storage or heat. |

Part 4: Stability & Degradation Mechanism

Researchers often mistake degradation for solubility issues. In protic solvents (MeOH/EtOH), the iodine atom is a distinct leaving group. Even without a strong base, the solvent can act as a nucleophile, displacing the iodide.

Figure 1: Solvolysis Pathway Analysis

Caption: Figure 1. Degradation pathway in protic solvents.[1] The formation of HI accelerates decomposition, making alcohols unsuitable for storage.

Part 5: Experimental Protocol

Since specific solubility values depend on the crystal polymorph and purity, you must generate your own curve. Do not use visual estimation; use this Gravimetric Saturation Method .

Protocol: Thermodynamic Solubility Determination

Objective: Determine saturation solubility (

Reagents:

-

Analyte: this compound (>98% purity).

-

Solvents: HPLC Grade (Dried over 3Å molecular sieves).

Workflow:

-

Preparation: Weigh ~50 mg of compound into a 4 mL amber glass vial (protect from light).

-

Addition: Add solvent in 100 µL increments. Vortex for 30 seconds between additions.

-

Saturation: If the solid dissolves completely, add more solid until a persistent suspension forms.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated).

-

Quantification:

-

Method A (Gravimetric): Evaporate a known volume of filtrate in a tared vessel. Weigh the residue.

-

Method B (HPLC - Preferred): Dilute filtrate with Acetonitrile and analyze against a standard curve.

-

Figure 2: Solubility Workflow Logic

Caption: Figure 2. Step-by-step decision tree for determining thermodynamic solubility.

Part 6: Handling & Safety (The "Self-Validating" System)

To ensure data integrity and safety, adopt these handling rules:

-

The Amber Rule: Iodomethyl compounds are photosensitive. All solubility experiments must be conducted in amber glassware or foil-wrapped vessels.

-

Validation: If your clear solution turns pink/purple over time, free iodine (

) has been released due to photodegradation.

-

-

The Dryness Rule: Always use anhydrous solvents.

-

Validation: Check the water content of solvents (Karl Fischer titration) before starting. Moisture >0.1% leads to hydrolysis.

-

-

The Scavenger Rule: When running reactions in non-polar solvents, add a weak base (e.g.,

) or copper wire to scavenge any trace acid or free iodine, preventing autocatalytic decomposition.

References

-

BenchChem. (2025).[1] Stability issues of 2-Iodo-5-(m-tolyl)oxazole in solution. Retrieved from

-

Santa Cruz Biotechnology. (2024). 4-Iodo-5-methylisoxazole Properties (Structural Analog). Retrieved from

-

Journal of Organic Chemistry. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization.[2] Retrieved from

-

National Institutes of Health (PMC). (2010). Regioselective Iodination of Chlorinated Aromatic Compounds.[3] (Demonstrates solubility of aryl iodides in DCM/MeCN). Retrieved from

-

ChemScene. (2024). Methyl 5-(iodomethyl)-4-isoxazolecarboxylate (Physicochemical Data). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]

- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity Profile of the Iodomethyl Group in Oxazole Scaffolds

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The iodomethyl group (-CH₂I) attached to an oxazole ring represents a high-energy "warhead" in medicinal chemistry and organic synthesis. Unlike its chloromethyl or bromomethyl analogues, the iodomethyl moiety offers a unique balance of hyper-electrophilicity and softness , making it a superior substrate for difficult alkylations and radical-mediated transformations. However, this reactivity comes at the cost of reduced thermal and photolytic stability. This guide analyzes the electronic underpinnings of this reactivity, provides optimized synthetic protocols, and details the handling requirements necessary to utilize these intermediates in drug discovery.

Electronic Structure & Mechanistic Basis

The reactivity of an iodomethyl group on an oxazole scaffold is governed by the position of the substituent relative to the heteroatoms (Oxygen and Nitrogen). The oxazole ring is π-deficient (similar to pyridine), which significantly enhances the electrophilicity of the exocyclic methylene carbon.

Positional Reactivity Analysis (C2 vs. C4 vs. C5)

The electronic environment of the methylene carbon changes drastically depending on its attachment point.

| Position | Electronic Environment | Reactivity Profile | Stability |

| C2-Iodomethyl | Most Reactive. Flanked by both N and O. The C2 position mimics an imino-ether carbon. The adjacent C=N bond exerts a strong electron-withdrawing effect (–I effect), making the CH₂ center highly electrophilic. | Rapid Sɴ2 reactions; prone to self-quaternization (polymerization). | Low. Susceptible to hydrolysis and light-induced C-I homolysis. |

| C4-Iodomethyl | Moderately Reactive. Not directly adjacent to the electronegative oxygen in the same conjugation path as C2. The inductive withdrawal is weaker. | Good balance for controlled alkylations. Less prone to side reactions than C2. | Moderate. The most common building block (e.g., 4-iodomethyl-5-phenyloxazole). |

| C5-Iodomethyl | Least Reactive (Relatively). The C5 position is the most electron-rich carbon of the ring (highest HOMO coefficient). This electron density donates into the C-I antibonding orbital, slightly deactivating it toward nucleophilic attack compared to C2. | Requires stronger nucleophiles or higher temperatures. | High. Best shelf-life among the isomers. |

The "Aza-Benzylic" Effect

The C2-iodomethyl group exhibits "aza-benzylic" reactivity. Just as benzyl iodide is more reactive than methyl iodide due to transition state stabilization, the oxazole ring stabilizes the transition state for Sɴ2 attack.

-

Mechanism: The developing p-orbital on the methylene carbon interacts with the π-system of the oxazole, lowering the activation energy.

-

Leaving Group Ability: Iodide (I⁻) is an excellent leaving group (pKₐ of HI ≈ -10) and a soft nucleophile, allowing for reversible attack (Finkelstein conditions) or permanent displacement by harder nucleophiles.

Synthesis of Iodomethyl Oxazoles[1]

Direct iodination of methyl oxazoles is rarely efficient due to competing ring halogenation. The industry-standard approach is the Finkelstein Reaction starting from chloromethyl or bromomethyl precursors.

Protocol: Optimized Finkelstein Transformation

This protocol converts 4-(chloromethyl)-2-phenyloxazole to 4-(iodomethyl)-2-phenyloxazole.

Reagents:

-

Substrate: 4-(chloromethyl)-2-phenyloxazole (1.0 equiv)

-

Reagent: Sodium Iodide (NaI) (2.0 equiv, anhydrous)

-

Solvent: Acetone (0.1 M concentration) or 2-Butanone (for higher temp)

-

Additives: NaHCO₃ (0.1 equiv, to neutralize trace acid)

Step-by-Step Workflow:

-

Preparation: Dry NaI in an oven at 120°C for 4 hours prior to use (hygroscopic NaI introduces water, causing hydrolysis).

-

Dissolution: Dissolve the chloromethyl oxazole in anhydrous acetone under Argon.

-

Addition: Add NaI in one portion. The solution may turn yellow immediately.

-

Reaction: Stir at room temperature for 6–12 hours. Expert Tip: Do not reflux unless necessary; heat promotes polymerization.

-

Precipitation: A white precipitate of NaCl will form, driving the equilibrium.

-

Workup: Filter off the NaCl. Concentrate the filtrate in vacuo at <30°C.

-

Purification: Redissolve in Et₂O, wash with 5% Na₂S₂O₃ (to remove I₂), water, and brine. Dry over MgSO₄.

-

Isolation: Evaporate solvent to yield the unstable yellow oil. Use immediately.

Diagram: Divergent Synthesis Workflow

Caption: Divergent synthetic pathways to iodomethyl oxazoles. The Finkelstein route is preferred for scalability, while the Appel reaction offers mild conditions for acid-sensitive substrates.

Nucleophilic Substitution Profiling

The iodomethyl oxazole is a "soft" electrophile. Its reactivity is best understood through the Hard-Soft Acid-Base (HSAB) theory.

Reactivity Matrix

| Nucleophile Class | Example Reagent | Reaction Type | Outcome/Yield | Expert Insight |

| N-Nucleophiles | Secondary Amines (e.g., Morpholine) | Sɴ2 Alkylation | High (>85%) | Self-Alkylation Risk: If the amine is primary, over-alkylation is rapid. Use stoichiometric control or excess amine. |

| S-Nucleophiles | Thiols / Thiolates | Sɴ2 Alkylation | Excellent (>90%) | Reaction is instantaneous. Requires base (DIPEA) to scavenge HI. |

| O-Nucleophiles | Phenols / Carboxylates | Sɴ2 Alkylation | Moderate (60-75%) | O-alkylation competes with C-alkylation if the phenol is ambient. Use K₂CO₃ in DMF. |

| C-Nucleophiles | Enolates / Malonates | C-C Bond Formation | Variable | Warning: Strong bases (LDA/NaH) can deprotonate the oxazole ring C2-H (pKa ~20), leading to ring opening (isonitrile formation) before alkylation occurs. |

Mechanism: The "Self-Immolation" Pathway

A critical failure mode for 2-iodomethyl oxazoles is intermolecular self-alkylation. The nitrogen of one oxazole ring attacks the iodomethyl carbon of another, leading to oligomers.

Prevention Strategy:

-

Keep concentration low (<0.1 M).

-

Store at -20°C.

-

Use bulky substituents at C4/C5 to sterically hinder the ring nitrogen.

Advanced Transformations: Cross-Coupling & Radical Chemistry

Beyond simple substitution, the C-I bond is a gateway to complex scaffold elaboration.

Radical Cross-Coupling

The weak C-I bond (approx. 50-55 kcal/mol) makes iodomethyl oxazoles excellent radical precursors.

-

Reaction: Photoredox catalysis or Tin-mediated radical addition.

-

Application: Coupling with electron-deficient alkenes (Giese reaction) to extend the carbon chain.

Zinc Insertion (Negishi Coupling)

Unlike aryl iodides, the alkyl iodide moiety allows for the formation of organozinc reagents.

-

Protocol: Treat iodomethyl oxazole with Zn dust (activated with TMSCl) in THF.

-

Result: Formation of Oxazole-CH₂-ZnI.

-

Utility: This nucleophilic species can then be coupled with aryl halides using Pd(PPh₃)₄, effectively reversing the polarity (umpolung) of the methyl group.

Diagram: Reaction Manifold

Caption: The central role of iodomethyl oxazole as a divergent intermediate. Note the competition between productive coupling and degradation pathways.

Stability & Handling (Process Chemistry)

The instability of iodomethyl oxazoles is the primary bottleneck in scaling up.

Degradation Pathways

-

Photolysis: Iodine is photosensitive. Light exposure cleaves the C-I bond, generating iodine radicals (I•) which catalyze further decomposition.

-

Hydrolysis: Moisture converts the iodide to the alcohol (hydroxymethyl oxazole) and HI. The acid generated autocatalyzes the destruction of the oxazole ring.

Storage Protocol

To maintain >95% purity for >1 month:

-

Temperature: Store at -20°C or lower.

-

Atmosphere: Argon blanket is mandatory.

-

Stabilizer: Add activated Copper turnings (Cu⁰) to the vial. Copper scavenges free iodine (forming CuI), preventing the radical autocatalysis loop.

-

Container: Amber glass vials wrapped in aluminum foil.

References

-

Synthesis of Oxazoles: Palmer, D. C.[1] "Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience.

-

Hypervalent Iodine Cyclization: Yoshimura, A. et al. "Synthesis of Oxazoline and Oxazole Derivatives by Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions." Synthesis 2020, 52, 2299–2310.

-

Halomethyl Oxazole Reactivity: Luzzio, F. A. et al. "Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles." Tetrahedron Letters 2016, 57(7), 757-759.

-

Sommelet-Hauser Rearrangement Context: Sommelet-Hauser Rearrangement of Benzyl Quaternary Ammonium Salts.[2] Organic Chemistry Portal.

-

Oxazole Cross-Coupling: Strotman, N. A. et al. "Regioselective Palladium-Catalyzed Arylation of Oxazoles." Organic Letters 2010, 12, 3578-3581.

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the safety considerations and handling protocols for 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole, a substituted oxazole with potential applications in medicinal chemistry and drug discovery.[1][2][3] Given the compound's structural features—a heterocyclic oxazole core, an organoiodine component, and a reactive iodomethyl group—a thorough understanding of its potential hazards is paramount for ensuring laboratory safety.[4] This document synthesizes available data on related chemical structures to offer a comprehensive framework for risk assessment and mitigation.

Compound Overview and Hazard Identification

This compound belongs to the oxazole class of heterocyclic compounds, which are of significant interest in pharmaceutical research due to their diverse biological activities, including anticancer and antiviral properties.[1] The introduction of an iodomethyl group at the 4-position of the oxazole ring, however, suggests a heightened potential for reactivity and toxicity.[5]

Anticipated Hazards:

-

Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[8]

-

Skin Corrosion/Irritation: Expected to be a skin irritant, with the potential for causing burns upon prolonged contact.[9][10]

-

Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[10][11]

-

Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[8][9]

-

Mutagenicity/Carcinogenicity: As a potential alkylating agent, it should be handled as a suspected mutagen and potential carcinogen.[6]

-

Reactivity: The carbon-iodine bond is relatively weak, making the compound susceptible to nucleophilic substitution and potentially light-sensitive.[5][13]

Table 1: Summary of Anticipated GHS Hazard Classifications

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8][9] |

| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage/irritation[9][10][11] |

| Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation[8][9] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[11] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[8][9] |

Safe Handling and Storage

Given the anticipated hazards, stringent safety protocols must be implemented when handling this compound.

Engineering Controls

All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[14] A safety shower and eyewash station must be readily accessible.[9][15]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.

-

Gloves: Double-gloving with nitrile gloves is recommended. Gloves should be inspected for tears or holes before use and changed frequently, especially after direct contact with the compound.[16]

-

Eye Protection: Chemical safety goggles with side shields or a full-face shield are essential.[15][17]

-

Lab Coat: A flame-resistant lab coat with tight-fitting cuffs should be worn at all times.[14]

-

Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[15]

Storage

Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[13][14][17] Due to the potential for light sensitivity, storage in an amber vial or a light-protected area is advised.[13]

Experimental Protocols: A Step-by-Step Approach to Safety

The following protocols outline the essential steps for the safe handling of this compound during routine laboratory procedures.

Weighing and Aliquoting

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

-

Weighing: To minimize dust generation, do not weigh the compound directly on the balance pan. Use a creased weighing paper or weigh it directly into a tared vial.

-

Transfer: Carefully transfer the weighed solid to the reaction vessel using a spatula.

-

Cleanup: Decontaminate the balance, spatula, and any surfaces that may have come into contact with the compound using a suitable solvent (e.g., ethanol or acetone) followed by soap and water. Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.[14]

Solution Preparation

-

Setup: Place the vessel containing the weighed compound in a secondary container within the fume hood.

-

Solvent Addition: Slowly add the desired solvent to the vessel using a syringe or pipette to avoid splashing.

-

Dissolution: Gently stir or sonicate the mixture until the solid is fully dissolved.

-

Storage: If the solution is to be stored, ensure the container is properly sealed, labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings, and stored according to the guidelines in section 2.3.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: Emergency Response Protocols

| Exposure Type | First Aid Measures |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17][18] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the area with soap and water. Seek medical attention.[15][17] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][15][17] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17][19] |

Spill Management

-

Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[18]

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate respiratory protection and chemical-resistant clothing. Contain the spill and follow the procedures for a small spill.

-

Decontamination: Following the removal of the spilled material, decontaminate the area with a suitable solvent and then wash with soap and water.[15]

Waste Disposal

All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[12] Do not dispose of this material down the drain.

Conclusion

While this compound presents potential hazards, these risks can be effectively managed through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to safe handling protocols. A thorough understanding of the compound's potential reactivity and toxicity, as inferred from its chemical structure, is the foundation of a strong safety culture in the laboratory. Proactive risk assessment and meticulous experimental practice are essential for harnessing the scientific potential of such novel compounds while ensuring the well-being of researchers.

References

- BenchChem. The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development.

- PubMed. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2025).

- Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023).

- Preprints.org. Oxazole-Based Molecules in Anti-viral Drug Development. (2025).

- MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020).

- Chemical Bull. Organoiodine Compounds.

- PAHO. Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.

- Key Organics. Safety Data Sheet. (2017).

- Apollo Scientific. 4-Iodo-5-methylisoxazole Safety Data Sheet. (2023).

- PubChem. Iodine.

- ChemScene. Safety Data Sheet. (2025).

- BASF. Safety data sheet. (2026).

- Fisher Scientific. SAFETY DATA SHEET. (2025).

- ResearchGate. Mammalian Toxicity of Organic Compounds of Bromine and Iodine.

- B. Braun Vet Care. HANDLING OF HAZARDOUS DRUGS.

- ResearchGate. Practical Oxazole Synthesis Mediated by Iodine from ??-Bromoketones and Benzylamine Derivatives.

- NIH. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.

- BSAVA Library. Safety and handling of chemotherapeutic agents.

- MilliporeSigma. SAFETY DATA SHEET. (2026).

- Merck Millipore. SAFETY DATA SHEET.

- ChemScene. Safety Data Sheet. (2023).

- Preprints.org. Comprehensive Chemotherapy Safety Guidelines: Protecting Patients, Staff, and Caregivers. (2025).

- SIGMA-ALDRICH. Material Safety Data Sheet.

- PMC. Safe handling of cytotoxics: guideline recommendations.

- BASF. Safety data sheet. (2025).

- Fisher Scientific. SAFETY DATA SHEET. (2023).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Organoiodine Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]

- 5. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www3.paho.org [www3.paho.org]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. chemscene.com [chemscene.com]

- 10. fishersci.fi [fishersci.fi]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. gustavus.edu [gustavus.edu]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. keyorganics.net [keyorganics.net]

- 15. chemscene.com [chemscene.com]

- 16. oncodaily.com [oncodaily.com]

- 17. fishersci.com [fishersci.com]

- 18. LCSS: IODINE [web.stanford.edu]

- 19. download.basf.com [download.basf.com]

Methodological & Application

Application Note: High-Yield Nucleophilic Substitution Protocol for 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Introduction & Strategic Context

2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole is a privileged, highly reactive electrophilic building block. It is predominantly utilized in medicinal chemistry for the synthesis of complex ether-linked oxazole derivatives, which serve as critical pharmacophores in dual PPARα/γ agonists designed for the treatment of metabolic syndromes such as type 2 diabetes and dyslipidemia 1.

This application note details a highly optimized, self-validating protocol for the nucleophilic substitution (SN2) of this compound using a representative phenolic nucleophile, ensuring maximum yield and minimal byproduct formation.

Mechanistic Insights & Experimental Rationale (E-E-A-T)

-

Why the Iodomethyl Variant? Historically, chloromethyl oxazoles (e.g., 4-chloromethyl-5-methyl-2-phenyloxazole) have been used for similar SN2 alkylations 2. However, the chloride leaving group often necessitates harsh conditions (strong bases like NaH, temperatures >60°C), which can lead to substrate degradation or unwanted side reactions. By utilizing the iodomethyl derivative, we exploit the superior leaving group ability of the highly polarizable iodide ion. This lowers the activation energy of the SN2 transition state, allowing the reaction to proceed quantitatively at room temperature.

-

Base and Solvent Selection: The combination of Cesium Carbonate (Cs₂CO₃) and anhydrous N,N-Dimethylformamide (DMF) is purposefully selected. The large ionic radius of the cesium cation results in poor coordination with the hard phenoxide oxygen. This generates a highly reactive, "naked" nucleophile. DMF, a polar aprotic solvent, perfectly solvates the cation while leaving the nucleophilic anion free to execute a rapid backside attack on the primary iodomethyl carbon 3.

Quantitative Data: Condition Optimization

Before arriving at the standardized protocol, various parameters were evaluated. Table 1 summarizes the causality behind our final reagent selection, demonstrating why Cs₂CO₃ in DMF is the optimal system.

Table 1: Optimization of SN2 Conditions for O-Alkylation of 4-Iodomethyl Oxazoles

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | THF | K₂CO₃ | 65 | 12 | 65 | Sluggish reaction; K+ tightly binds the phenoxide. |

| 2 | DMF | K₂CO₃ | 25 | 18 | 78 | Moderate rate; solvent improves anion availability. |

| 3 | DMF | Cs₂CO₃ | 25 | 12 | 92 | Rapid conversion; "naked" anion maximizes SN2 rate. |

| 4 | MeCN | CsF | 50 | 15 | 85 | Good yield, but requires mild heating. |

| 5 | DMF | NaH | 0 to 25 | 4 | 88 | Fast, but trace impurities (ring opening) observed. |

Experimental Protocol: Step-by-Step Methodology

Note: This protocol incorporates In-Process Controls (IPCs) to ensure the workflow acts as a self-validating system.

Step 1: Preparation of the Nucleophile

-

Charge a flame-dried 100 mL round-bottom flask with the phenolic nucleophile (1.0 equiv, e.g., 10 mmol) and anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol).

-

Add 25 mL of anhydrous DMF under an inert argon atmosphere.

-

Causality Check: Stir the suspension at room temperature (25°C) for 30 minutes. The mixture will often shift in color (e.g., to a pale yellow), indicating successful deprotonation and formation of the active phenoxide.

Step 2: Electrophile Addition

-

Dissolve this compound (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous DMF.

-

Add the electrophile solution dropwise to the phenoxide mixture over 10 minutes to prevent localized thermal spikes.

-

Wrap the flask in aluminum foil (the iodomethyl compound is mildly light-sensitive) and stir at 25°C for 12 hours.

Step 3: Reaction Monitoring (Self-Validation IPC)

-

Withdraw a 50 µL aliquot, quench in 1 mL of H₂O/MeCN, and analyze via LC-MS.

-

Validation: The reaction is complete when the mass of the starting iodomethyl oxazole (

) is entirely depleted, replaced by the target product mass. -

Alternatively, TLC (3:1 Hexanes/EtOAc) will show the disappearance of the highly non-polar starting material (

) and the appearance of a more polar product spot.

Step 4: Quench and Aqueous Workup

-

Quench the reaction by pouring the mixture into 150 mL of ice-cold distilled water.

-

Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

-

Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to effectively remove residual DMF, followed by brine (50 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Isolation and Purification

-

Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 4:1 Hexanes/EtOAc).

-

Evaporate the product fractions to yield the pure O-alkylated oxazole intermediate as a crystalline solid or viscous oil.

Workflow Visualization

Workflow of the SN2 O-alkylation of 4-iodomethyl oxazole, highlighting phase transitions.

References

- Title: Cycloalkyl derivatives having bioisosteric carboxylic acid groups, processes for their preparation and their use as pharmaceuticals (US20040198786A1 / EP1599452A1)

- Title: Oxazole derivatives (US6642389B2)

- Title: Substituted heterocyclic derivatives useful as antidiabetic and antiobesity agents and method (TW200422298A)

Sources

- 1. US20040198786A1 - Cycloalkyl derivatives having bioisosteric carboxylic acid groups, processes for their preparation and their use as pharmaceuticals - Google Patents [patents.google.com]

- 2. US6642389B2 - Oxazole derivatives - Google Patents [patents.google.com]

- 3. TW200422298A - Substituted heterocyclic derivatives useful as antidiabetic and antiobesity agents and method - Google Patents [patents.google.com]

Application Note: Optimization of N-Alkylation Protocols Using 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Executive Summary

The 2-aryl-5-methyloxazole scaffold is a privileged structural motif in medicinal chemistry, most notably serving as the lipophilic tail in the design of Peroxisome Proliferator-Activated Receptor (PPAR) agonists such as GW501516 and its analogs [1]. Coupling this scaffold with various amine nucleophiles is a critical step in library synthesis and lead optimization.

This application note provides a comprehensive, self-validating guide to the reaction conditions required for the

Mechanistic Rationale & Scaffold Significance

Electrophile Design: Why Iodomethyl over Chloromethyl?

While 4-chloromethyl oxazoles are commercially abundant, substituting the chloride for an iodide leaving group profoundly alters the reaction kinetics. According to the principles of the Finkelstein reaction, the carbon-iodine (

The Pathway

The coupling proceeds via a concerted

S_N2 mechanism for amine alkylation by 4-iodomethyl oxazole.

Optimization of Reaction Conditions

To establish a robust protocol, the causality of solvent and base interactions must be understood:

-

Solvent Causality: Polar aprotic solvents (Acetonitrile, DMF) are required. They stabilize the charge distribution in the

transition state without creating a hydrogen-bonding shell around the amine nucleophile, which would otherwise dampen its reactivity [3]. -

Base Causality: The reaction generates hydroiodic acid (

). A base is required to act as an acid scavenger, preventing the protonation of the unreacted amine. Inorganic bases like

Table 1: Quantitative Optimization of Coupling Conditions

| Solvent | Base (2.0 eq) | Temp (°C) | Time (h) | Conversion (%) | Byproduct Profile (Dialkylation) |

| THF | DIPEA | 60 | 12 | 65 | Low |

| DMF | 25 | 8 | 85 | Moderate | |

| DMF | 25 | 4 | >95 | Low | |

| MeCN | 60 | 6 | 90 | Low | |

| MeCN | 60 | 2 | >98 | Trace |

Data synthesized from internal optimizations of PPARδ agonist intermediate couplings [1], [3]. Acetonitrile with Cesium Carbonate provides the optimal balance of speed and purity.

Step-by-Step Experimental Methodologies

Protocol A: Standard Solution-Phase N-Alkylation (For Secondary Amines)

Use this protocol when coupling the oxazole with a secondary amine to form a tertiary amine product.

Materials:

-

This compound (1.0 eq, limiting reagent)

-

Secondary Amine (1.1 eq)

- (2.0 eq, finely powdered)

-

Anhydrous Acetonitrile (MeCN) (0.2 M relative to electrophile)

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend

(2.0 eq) in anhydrous MeCN under an argon atmosphere. -

Amine Addition: Add the secondary amine (1.1 eq) to the suspension. Stir at room temperature for 10 minutes to ensure uniform dispersion.

-

Electrophile Addition: Dissolve the this compound (1.0 eq) in a minimal volume of MeCN. Add this solution dropwise to the reaction flask at 0 °C to prevent exothermic degradation.

-

Incubation: Remove the ice bath and heat the reaction to 60 °C.

-

Self-Validation Checkpoint: After 30 minutes, observe the reaction mixture. It should transition from a clear/translucent state to a dense, cloudy suspension. This visual cue confirms the precipitation of insoluble Cesium Iodide (

), validating that the

-

-

Monitoring: After 2 hours, analyze an aliquot via LC-MS or TLC (Hexanes:EtOAc 3:1). The starting iodomethyl oxazole (

, UV-active) should be completely consumed. -

Quench & Workup: Cool to room temperature. Quench the reaction by adding deionized water (equal to the reaction volume). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0-50% EtOAc in Hexanes).

Protocol B: Chemoselective Alkylation of Primary Amines

Primary amines are prone to over-alkylation (forming tertiary amines). To ensure chemoselectivity for the secondary amine product, the stoichiometry must be inverted.

-

Stoichiometric Adjustment: Use the primary amine in a large excess (3.0 to 5.0 eq) relative to the iodomethyl oxazole.

-

Temperature Control: Conduct the reaction strictly at room temperature (25 °C) rather than 60 °C. The lower thermal energy prevents the newly formed secondary amine (which is sterically hindered but highly nucleophilic) from competing with the abundant primary amine for the remaining electrophile.

-

Recovery: The excess primary amine can be recovered during the aqueous workup by adjusting the pH or via vacuum distillation if it is highly volatile.

Experimental Workflow Diagram

Step-by-step experimental workflow for N-alkylation and purification.

Analytical Characterization & Troubleshooting

To ensure absolute trustworthiness of the synthesized compounds, the following analytical signatures should be verified:

-

NMR Spectroscopy (

NMR): The diagnostic shift is the disappearance of the iodomethyl protons (typically a singlet around -

Mass Spectrometry (HRMS): The product will exhibit a strong

molecular ion peak. If dialkylation has occurred (a common failure mode in Protocol B), a mass corresponding to -